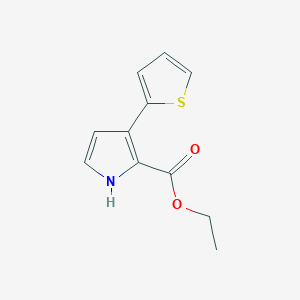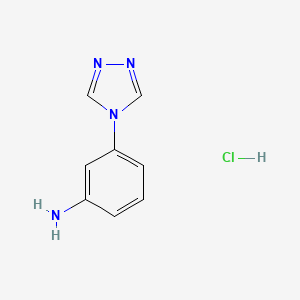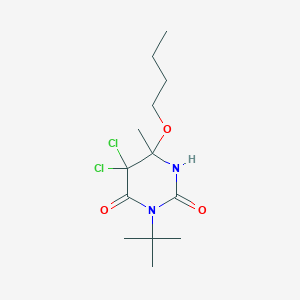
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione is a complex organic compound characterized by its unique structure and chemical properties. This compound belongs to the class of diazinane derivatives, which are known for their diverse applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane ring: This is achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under controlled conditions.
Introduction of butoxy and tert-butyl groups: These groups are introduced via alkylation reactions using butyl and tert-butyl halides, respectively.
Chlorination: The dichloro groups are introduced through a chlorination reaction using chlorine gas or other chlorinating agents.
Methylation: The methyl group is added via a methylation reaction using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted diazinane derivatives.
Aplicaciones Científicas De Investigación
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparación Con Compuestos Similares
Similar Compounds
3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione: Lacks the butoxy group.
6-Butoxy-3-tert-butyl-5,5-dichloro-1,3-diazinane-2,4-dione: Lacks the methyl group.
6-Butoxy-3-tert-butyl-5-chloro-6-methyl-1,3-diazinane-2,4-dione: Has only one chlorine atom.
Uniqueness
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H22Cl2N2O3 |
|---|---|
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
6-butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H22Cl2N2O3/c1-6-7-8-20-12(5)13(14,15)9(18)17(10(19)16-12)11(2,3)4/h6-8H2,1-5H3,(H,16,19) |
Clave InChI |
MVYNIMFOIFTQSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1(C(C(=O)N(C(=O)N1)C(C)(C)C)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


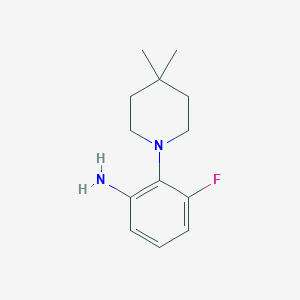
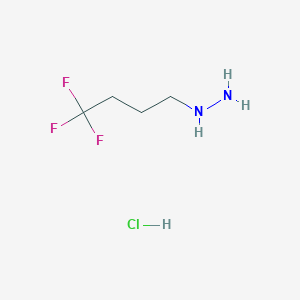
![(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B11714929.png)


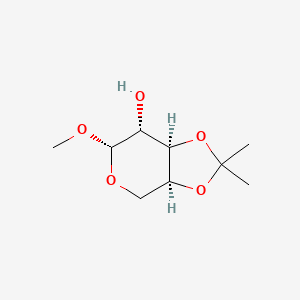
![2-(4-nitrophenyl)-N'-[(E)-(pyridin-4-yl)methylidene]acetohydrazide](/img/structure/B11714940.png)
![1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11714953.png)
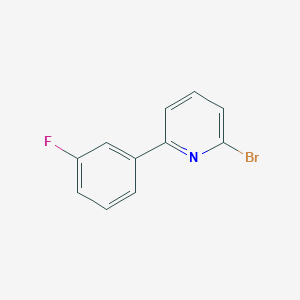
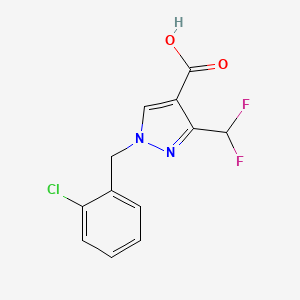
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714977.png)
